BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Structure
Elucidation of Rossicaside B using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: rossicaside B

Cat. No.: B1251444

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rossicaside B is a phenylpropanoid glycoside isolated from the plant Boschniakia rossica.
The structural elucidation of such natural products is a critical step in drug discovery and
development, providing the foundational chemical information for understanding its biological
activity. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an
indispensable tool for the unambiguous determination of complex molecular structures like
rossicaside B. This application note provides a detailed overview of the methodologies and
data interpretation involved in the structure elucidation of rossicaside B using a suite of 2D
NMR experiments.

Spectroscopic Data of Rossicaside B

The structural determination of rossicaside B is based on the comprehensive analysis of its
1D and 2D NMR spectra. The following tables summarize the *H and 3C NMR chemical shifts,
and key 2D NMR correlations.

Table 1: *H and 13C NMR Spectroscopic Data for Rossicaside B (500 MHz, CDsOD)
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. ... cosy HMBC NOESY
. Multiplicit . . .
Position oC (ppm)  O6H (ppm) . Correlatio Correlatio Correlatio
y (J in Hz)
ns ns ns
Aglycone
1 131.9
C-4, C-6,
2 130.5 7.05 d (8.5) H-3 H-3, H-a
C-7
3 116.8 6.78 d (8.5) H-2 C-1,C-5 H-2
4 160.2
5 116.8 6.78 d (8.5) H-6 C-1,C-3 H-6
C-2,C-4,
6 130.5 7.05 d (8.5) H-5 H-5, H-a
C-7
C-1, C-2,
H-2, H-6,
7 (0) 127.2 6.59 d (15.9) H-B C-6, C-B, Hp
C=0
C-1, C-7,
8 (B) 139.8 7.62 d (15.9) H-a H-a
C=0
9 (C=0) 168.5
Glucose |
Cc-2', C-3,
C-5, H-2', H-3,
1 104.2 4.88 d (7.8) H-2'
Aglycone H-5'
C-4
2' 75.1 3.48 m H-1', H-3' c-1,C-3 H-1', H-3'
Cc-2', C-4', H-1', H-2,
3 77.8 3.55 m H-2', H-4'
c-5' H-4', H-5'
C-3, C-5',
4 71.5 3.39 m H-3', H-5' H-3', H-5'
C-6'
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H-1', H-3',
H-4', H-6'a, C-1', C-3,
5' 78.0 3.45 m H-6'a, H-
H-6'b Cc-4', C-6'
6'b
dd (12.0,
6'a 62.6 3.88 H-5',H-6'b  C-4', C-5' H-5', H-6'b
2.0)
dd (12.0,
6'b 3.71 H-5', H-6'a Cc-4, C-5 H-5', H-6'a
5.5)
Glucose Il
C‘2", C_3ll,
C‘5", H'2", H'3",
1" 102.8 5.10 d (7.5) H-2"
Glucose | H-5"
C-3
2" 75.9 3.52 m H-1", H-3" c-1", C-3" H-1", H-3"
c-2",C-4", H-1", H-2",
3" 77.9 3.60 m H-2", H-4"
c-5" H-4", H-5"
C‘3", C'5",
4" 71.7 341 m H-3", H-5" H-3", H-5"
C_6ll
H-1", H-3",
H-4", H- c-1", C-3",
5" 78.2 3.49 m H-6"a, H-
6"a, H-6"b C-4", C-6"
6"b
dd (12.0,
6"a 62.8 3.90 22) H-5",H-6"b  C-4", C-5" H-5", H-6"b
dd (12.0,
6"b 3.73 H-5", H-6"a C-4", C-5" H-5", H-6"a
5.8)
Rhamnose
C_2lll’ C_
i 102.1 4.52 d (1.5) H-2™ H-2™
3!", C_5III
2™ 72.3 3.65 m H-1", H-3" C-1", C-3™ H-1", H-3"™
c-2", C-
3" 72.1 3.78 m H-2", H-4™ H-2", H-4™
4™ C-5"
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c-3", C-
4" 73.9 3.35 m H-3", H-5" H-3", H-5"
5", C-6"
C_llll, C_
5" 70.0 3.95 m H-4" H-6" 3" C-4",  H-4" H-6"
C-6'
6" 18.0 1.25 d (6.2) H-5" C-4", C5"  H-5"

Note: Chemical shifts () are reported in ppm relative to the solvent signal of CDsOD (dH 3.31,
0C 49.0). J values are in Hertz. Assignments are based on COSY, HSQC, HMBC, and NOESY
data.

Experimental Protocols
Sample Preparation

A 5 mg sample of purified rossicaside B was dissolved in 0.5 mL of deuterated methanol
(CDsOD). The solution was transferred to a 5 mm NMR tube for analysis.

NMR Spectroscopy

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

'H NMR: A standard single-pulse experiment was used. Key parameters included a spectral
width of 12 ppm, 32k data points, a relaxation delay of 2 s, and 16 scans.

e 13C NMR: A proton-decoupled experiment with a spectral width of 220 ppm, 64k data points,
a relaxation delay of 2 s, and 1024 scans was performed.

e COSY (Correlation Spectroscopy): A gradient-enhanced COSY45 experiment was
performed. The spectral width was 12 ppm in both dimensions. 2k data points in F2 and 256
increments in F1 were collected, with 8 scans per increment.

e HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment
with adiabatic pulses was used for one-bond *H-13C correlations. The spectral widths were
12 ppm (F2, *H) and 180 ppm (F1, 13C). 2k data points in F2 and 256 increments in F1 were
acquired with 16 scans per increment.
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o HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment
was optimized for a long-range coupling constant of 8 Hz. The spectral widths were 12 ppm
(F2, *H) and 220 ppm (F1, 13C). 2k data points in F2 and 512 increments in F1 were
collected with 32 scans per increment.

e NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment was performed
with a mixing time of 500 ms. The spectral width was 12 ppm in both dimensions. 2k data
points in F2 and 256 increments in F1 were collected, with 16 scans per increment.

Structure Elucidation Workflow and Key
Correlations

The following diagrams illustrate the logical workflow for the structure elucidation of
rossicaside B and highlight the key 2D NMR correlations that were instrumental in determining
its chemical structure.

 To cite this document: BenchChem. [Application Notes and Protocols: Structure Elucidation
of Rossicaside B using 2D NMR]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1251444#rossicaside-b-structure-elucidation-using-
2d-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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